1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride
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Overview
Description
“1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride” is a chemical compound with the CAS Number: 2418732-72-4 . Its molecular weight is 340.89 . The IUPAC name for this compound is 1-(2-(1-aminoethyl)morpholino)-3-(4-isopropylphenyl)propan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H28N2O2.ClH/c1-13(2)16-7-4-15(5-8-16)6-9-18(21)20-10-11-22-17(12-20)14(3)19;/h4-5,7-8,13-14,17H,6,9-12,19H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Synthesis and Biological Properties
1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one hydrochloride and its derivatives have been explored for their synthesis and biological properties. For instance, Papoyan et al. (2011) studied the synthesis of similar compounds and found pronounced anticonvulsive activities along with some peripheral n-cholinolytic activities, but no antibacterial activity (Papoyan et al., 2011).
Chemical Structure and Synthesis Techniques
The compound has been studied for its chemical structure and synthesis techniques. Hu et al. (2006) synthesized a related compound, analyzing its crystal structure and confirming its morpholine ring's chair conformation (Hu et al., 2006). Similarly, Fritz et al. (2011) developed a methodology for the synthesis of morpholines, demonstrating their use in drug synthesis (Fritz et al., 2011).
Antibacterial Activity
Studies have also examined the antibacterial activity of related compounds. Isakhanyan et al. (2014) investigated the antibacterial properties of tertiary aminoalkanols hydrochlorides, finding no significant activity in this regard (Isakhanyan et al., 2014).
Applications in Organic Chemistry
The compound and its derivatives have applications in organic chemistry. Lettan et al. (2006) explored the synthesis of acylsilanes from morpholine amides, indicating the compound's utility in organic syntheses (Letan et al., 2006). Chin et al. (2010) analyzed the photophysical characterization of a morpholine derivative, providing insights into its structural and emission properties (Chin et al., 2010).
Inhibition of Kinase Activity
Boschelli et al. (2001) studied compounds with a morpholine group for their inhibition of Src kinase activity, a significant finding for therapeutic applications (Boschelli et al., 2001).
Conformational Analyses
Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally related to the compound , offering insights into their structural behavior (Nitek et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(1-aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13(2)16-7-4-15(5-8-16)6-9-18(21)20-10-11-22-17(12-20)14(3)19;/h4-5,7-8,13-14,17H,6,9-12,19H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOWMEGLFOOUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCOC(C2)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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